molecular formula C37H44ClN3O6 B600968 Lercanidipina Étil Impureza (Impureza 4 de Lercanidipina) HCl CAS No. 210579-71-8

Lercanidipina Étil Impureza (Impureza 4 de Lercanidipina) HCl

Número de catálogo: B600968
Número CAS: 210579-71-8
Peso molecular: 662.2 g/mol
Clave InChI: QRXNEJORLMAZBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

an impurity of Lercanidipine

Aplicaciones Científicas De Investigación

Biochemical Properties

Lercanidipine Ethyl Impurity exhibits characteristics similar to its parent compound, lercanidipine. It is noted for having a high purity level, often exceeding 99% in pharmaceutical applications. The compound's structure allows it to interact effectively with calcium channels, contributing to its antihypertensive properties .

In Vitro Studies

Calcium Influx Inhibition
Studies have demonstrated that Lercanidipine Ethyl Impurity effectively inhibits calcium influx in isolated smooth muscle tissues. This was evidenced by experiments showing decreased contractility in response to potassium chloride stimulation after treatment with the impurity.

Comparative Efficacy
Compared to other calcium channel blockers like felodipine, Lercanidipine exhibits higher vascular selectivity and a more favorable side effect profile, including less negative inotropic activity, which is beneficial for patients with cardiovascular conditions .

Clinical Case Studies

Hypertension Management
Clinical case studies have illustrated the efficacy of lercanidipine derivatives, including its impurities, in managing hypertension across diverse populations. Patients treated with lercanidipine showed significant reductions in systolic and diastolic blood pressures over treatment periods compared to controls receiving placebo .

Pharmacokinetics
The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies show that the impurity does not significantly alter this profile but may contribute to overall drug efficacy when present in formulations .

Analytical Methods

A robust liquid chromatography method has been developed for the simultaneous determination of process impurities and degradation products of lercanidipine hydrochloride in pharmaceutical dosage forms. This method is stability-indicating and validated according to International Conference on Harmonization guidelines, allowing for effective quality control during manufacturing processes .

Mecanismo De Acción

Target of Action

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) HCl, also known as Lercanidipine EP Impurity D , is a derivative of Lercanidipine, a calcium channel blocker. The primary targets of this compound are the calcium channels in the body.

Mode of Action

The compound interacts with its targets by blocking the calcium channels. This action prevents the influx of calcium ions into the cells, leading to the relaxation of smooth muscle cells in the blood vessels .

Result of Action

The primary result of the compound’s action is the reduction of blood pressure. By causing the relaxation and dilation of blood vessels, the compound can effectively lower blood pressure and alleviate symptoms associated with hypertension .

Actividad Biológica

Lercanidipine Ethyl Impurity (Lercanidipine Impurity 4) Hydrochloride is a chemical compound associated with the antihypertensive drug lercanidipine, which belongs to the dihydropyridine class of calcium channel blockers. This article explores the biological activity of this impurity, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Calcium Channel Blockade
Lercanidipine Ethyl Impurity primarily functions as an antagonist of L-type calcium channels. By blocking these channels, it prevents the influx of calcium ions into smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is critical for its therapeutic effects in managing hypertension .

Chemical Structure and Purity
The impurity is characterized by a specific molecular structure that allows it to interact effectively with calcium channels. It is typically noted for having a high purity level, often exceeding 99% in pharmaceutical applications .

Cellular Effects
The blockade of L-type calcium channels by Lercanidipine Ethyl Impurity results in significant physiological effects, particularly within the cardiovascular system. This includes relaxation of vascular smooth muscle and reduced peripheral vascular resistance, which are essential for lowering blood pressure .

In Vitro Studies

  • Calcium Influx Inhibition
    Studies have demonstrated that Lercanidipine Ethyl Impurity effectively inhibits calcium influx in isolated smooth muscle tissues. This was evidenced by experiments showing decreased contractility in response to potassium chloride stimulation after treatment with the impurity .
  • Comparative Efficacy
    Compared to other calcium channel blockers like felodipine, Lercanidipine exhibits higher vascular selectivity and a more favorable side effect profile, including less negative inotropic activity, which is beneficial for patients with cardiovascular conditions .

Case Studies

  • Hypertension Management
    Clinical case studies have illustrated the efficacy of lercanidipine derivatives, including its impurities, in managing hypertension in diverse populations. Patients treated with lercanidipine showed significant reductions in systolic and diastolic blood pressures over a treatment period compared to controls receiving placebo .
  • Pharmacokinetics
    The pharmacokinetic profile of lercanidipine indicates a half-life of approximately 8-10 hours, allowing for once-daily dosing. Studies show that the impurity does not significantly alter this profile but may contribute to overall drug efficacy when present in formulations .

Data Table: Summary of Biological Activity

Parameter Lercanidipine Ethyl Impurity (HCl) Lercanidipine (Reference)
Mechanism of Action L-type calcium channel blockadeL-type calcium channel blockade
Vascular Selectivity HighModerate
Negative Inotropic Effect WeakModerate
Half-Life 8-10 hours8-10 hours
Primary Use AntihypertensiveAntihypertensive

Propiedades

Número CAS

210579-71-8

Fórmula molecular

C37H44ClN3O6

Peso molecular

662.2 g/mol

Nombre IUPAC

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C37H43N3O6.ClH/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28;/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3;1H

Clave InChI

QRXNEJORLMAZBZ-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C.Cl

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

5-Ethyl-demethyl Lercanidipine Hydrochloride;  1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-[2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl] 5-ethyl Ester Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.